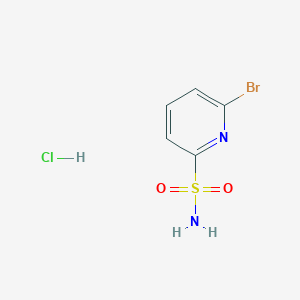

6-Bromopyridine-2-sulfonamide HCl

Beschreibung

Contextualization within Pyridine (B92270) Chemistry and its Derivatives

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental components in organic chemistry. bldpharm.comossila.com The nitrogen atom imparts unique properties to the ring, including basicity and an ability to participate in a variety of chemical reactions. chemicalbook.com Pyridine scaffolds are prevalent in numerous natural products, such as nicotine (B1678760) and vitamin B6, and form the core of many pharmaceutical agents. bldpharm.comleyan.com The ability of the pyridine nucleus to be readily functionalized allows chemists to modulate the physicochemical properties of molecules, such as solubility and bioavailability, making it a favored scaffold in drug discovery. bldpharm.comossila.com The introduction of substituents, as seen in 6-Bromopyridine-2-sulfonamide (B1441240) HCl, further diversifies the chemical space accessible from this privileged core structure.

Significance of the Sulfonamide Moiety in Contemporary Chemical Synthesis and Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. nih.gov Since the discovery of the antibacterial properties of sulfonamide drugs, this moiety has been incorporated into a vast number of therapeutic agents. acs.org Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. nih.gov In chemical synthesis, the sulfonamide group is valued for its ability to form stable, crystalline derivatives and to act as a directing group in various chemical transformations. researchgate.net Its capacity to engage in hydrogen bonding allows for strong interactions with biological targets, a key feature in the design of new drugs. chemicalbook.com

Overview of Halogenated Pyridine Scaffolds as Privileged Structures

The incorporation of halogen atoms, such as bromine, onto pyridine rings is a widely used strategy in medicinal chemistry. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. abcr.com Bromine, in particular, can modulate lipophilicity, metabolic stability, and binding affinity to target proteins. chemicalbook.com Halogenated pyridines serve as "privileged structures" because they are versatile intermediates in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for constructing complex molecular architectures. leyan.com This reactivity makes compounds like 6-Bromopyridine-2-sulfonamide HCl valuable precursors for generating libraries of diverse compounds for drug screening.

Historical Context of Sulfonamide Discovery and Development in Research

The era of chemotherapy was revolutionized in the 1930s with the discovery of Prontosil, the first commercially available antibacterial sulfonamide. acs.orgresearchgate.net This breakthrough, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, demonstrated that synthetic dyes could have therapeutic effects. chemscene.comuni.lu It was later discovered that Prontosil is a prodrug, metabolizing in the body to the active compound sulfanilamide. This finding spurred the synthesis of thousands of sulfonamide derivatives, leading to the development of more effective and less toxic drugs that were crucial before the widespread availability of penicillin. acs.org The research into sulfonamides laid the groundwork for modern drug discovery and established the principles of structure-activity relationships.

Scope and Research Objectives for 6-Bromopyridine-2-sulfonamide HCl

Given its structural features, the primary research objective for 6-Bromopyridine-2-sulfonamide HCl is its utilization as a key intermediate in the synthesis of novel organic compounds. Researchers can leverage its reactive sites—the bromine atom for cross-coupling reactions and the sulfonamide group for further functionalization—to build complex molecular frameworks. The resulting compounds can be screened for a variety of biological activities, with a particular focus on areas where pyridine and sulfonamide moieties have shown promise, such as in the development of new anticancer agents, antibiotics, and enzyme inhibitors. The specific substitution pattern of 6-Bromopyridine-2-sulfonamide HCl provides a unique scaffold that can lead to compounds with novel biological profiles.

Chemical Data of 6-Bromopyridine-2-sulfonamide and its Precursor

The following tables provide key chemical data for 6-Bromopyridine-2-sulfonamide and its immediate synthetic precursor, 6-Bromopyridine-2-sulfonyl chloride.

Table 1: Physicochemical Properties of 6-Bromopyridine-2-sulfonamide

| Property | Value |

|---|---|

| CAS Number | 856013-04-2 |

| Molecular Formula | C₅H₅BrN₂O₂S |

| Molecular Weight | 237.07 g/mol |

| Appearance | Solid |

| SMILES | C1=CC(=NC(=C1)Br)S(=O)(=O)N |

| InChIKey | WAYSQXHNUWIYPM-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of 6-Bromopyridine-2-sulfonyl chloride

| Property | Value |

|---|---|

| CAS Number | 912934-77-1 acs.org |

| Molecular Formula | C₅H₃BrClNO₂S acs.org |

| Molecular Weight | 256.51 g/mol acs.org |

| Appearance | Solid |

| SMILES | C1=CC(=NC(=C1)Br)S(=O)(=O)Cl acs.org |

| InChIKey | UGUYJEZIJYXIDU-UHFFFAOYSA-N acs.org |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-bromopyridine-2-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S.ClH/c6-4-2-1-3-5(8-4)11(7,9)10;/h1-3H,(H2,7,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIOGKIPIMGODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromopyridine 2 Sulfonamide Hcl and Its Analogues

Strategic Approaches to Pyridine (B92270) Sulfonamide Synthesis

The construction of pyridine sulfonamides can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These strategies range from traditional, well-established methods to contemporary, highly innovative catalytic systems.

Classical Nucleophilic Substitution Reactions with Sulfonyl Chlorides

The most conventional and enduring method for sulfonamide synthesis involves the reaction of an amine with a sulfonyl chloride in the presence of a base. sci-hub.se This nucleophilic substitution reaction is a cornerstone of organic synthesis due to its reliability and straightforward execution. researchgate.net In the context of pyridine sulfonamides, this typically involves reacting an aminopyridine derivative with a suitable sulfonyl chloride or, conversely, reacting a pyridine sulfonyl chloride with an amine. researchgate.netresearchgate.net For instance, the synthesis of N-(2-pyridyl) 4-toluene sulfonamide has been achieved by reacting 2-aminopyridine (B139424) with 4-toluenesulfonyl chloride. researchgate.net

The primary limitation of this method often lies in the preparation of the sulfonyl chloride precursors themselves, which can involve harsh conditions and may not be suitable for substrates with sensitive functional groups. nih.gov

Transition Metal-Free Synthetic Routes for Sulfonamides

In recent years, a significant focus has been placed on developing more environmentally benign and cost-effective synthetic methods, leading to the exploration of transition-metal-free routes for sulfonamide synthesis. sci-hub.se These methods often utilize readily available starting materials and avoid the use of expensive and potentially toxic metal catalysts.

One notable approach involves the direct, three-component reaction of sodium metabisulfite (B1197395), sodium azide, and an aryldiazonium salt to construct primary arylsulfonamides. rsc.org This method leverages readily available inorganic salts as sources for the sulfur dioxide and nitrogen components. rsc.org Another innovative, solvent-free mechanochemical approach utilizes a one-pot, two-step procedure involving solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides. rsc.org This method is praised for its environmental friendliness and efficiency. rsc.org

Furthermore, metal-free protocols have been developed for the synthesis of aryl sulfonamides from N-hydroxy sulfonamides and amines, promoted by an iodine-tert-butyl hydroperoxide system. rsc.org Photocatalytic methods have also emerged, enabling the S-N coupling of sodium organosulfinates and hydroxamic acids to produce acylsulfonamides without the need for transition metals. acs.org

Transition Metal-Catalyzed Synthetic Routes for Sulfonamides

Transition metal catalysis has revolutionized the synthesis of sulfonamides, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods. sci-hub.se Palladium and copper are the most prominently used metals in these transformations.

Palladium catalysis is a powerful tool in the synthesis of pyridine sulfonamides, particularly for the construction of biaryl precursors through Suzuki-Miyaura cross-coupling reactions. researchgate.netmdpi.com This reaction is one of the most widely used methods for forming carbon-carbon bonds in the pharmaceutical industry due to its operational simplicity and high functional group tolerance. researchgate.netrsc.org

In the context of pyridine sulfonamide synthesis, the Suzuki-Miyaura coupling can be used to couple a pyridine-containing boronic acid or ester with an aryl halide, or vice versa, to generate a substituted pyridine precursor. mdpi.comnih.gov This precursor can then be further functionalized to introduce the sulfonamide group. The efficiency of these couplings can be influenced by the choice of ligands, with electron-rich and sterically hindered phosphine (B1218219) ligands often proving highly effective for challenging substrates like pyridines. rsc.org For example, the coupling of 3-pyridyl boronic acid with 2-chloropyridine (B119429) can be achieved in excellent yield using a palladium catalyst with tricyclohexylphosphine (B42057) as the ligand. rsc.org

Beyond precursor synthesis, palladium catalysis has also been employed for the direct chlorosulfonylation of arylboronic acids to form arylsulfonyl chlorides, which can then be converted to sulfonamides in situ. nih.gov This method provides a regioselective route to a variety of sulfonamides under mild conditions. nih.gov Palladium-catalyzed addition of aryl halides to N-sulfinylamines has also emerged as a modular and mild approach for the synthesis of sulfinamides, which are valuable precursors to sulfonamides. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Reactions in Pyridine Derivative Synthesis

| Reactants | Catalyst System | Product | Yield | Reference |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide and various arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Novel pyridine derivatives | Moderate to good | mdpi.com |

| 3-pyridyl boronic acid and 2-chloropyridine | Pd₂(dba)₃, PCy₃, K₃PO₄ | 2-(3-pyridyl)pyridine | Excellent | rsc.org |

| Chloropyridines and arylboronic acids | [Na₂PdCl₄] with a water-soluble phosphine ligand | Coupled pyridine derivatives | Quantitative | nih.gov |

| Arylboronic acids and phenyl chlorosulfate (B8482658) | Palladium catalyst | Arylsulfonyl chlorides | Not specified | nih.gov |

| Aryl halides and N-sulfinylamines | Palladium catalyst | Aryl sulfinamides | Good to excellent | nih.govacs.org |

Copper-catalyzed reactions have become a highly effective and versatile strategy for the synthesis of sulfonamides. dntb.gov.ua These methods often involve multicomponent reactions that bring together simple starting materials to construct the sulfonamide core in a single step. scispace.comnih.govacs.org

A significant advancement is the direct, three-component synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO, catalyzed by a Cu(II) species. scispace.comnih.govacs.org This reaction tolerates a wide range of functional groups on both the boronic acid and amine coupling partners. scispace.comnih.gov Another copper-catalyzed approach utilizes nitroarenes as a coupling partner with arylboronic acids and potassium metabisulfite to produce sulfonamides. rsc.org

Copper catalysis is also instrumental in the synthesis of sulfonimidamides, which are increasingly important in medicinal chemistry. nih.gov A one-pot, three-component synthesis of sulfonimidamides has been developed using organometallic reagents, amines, and the sulfinylamine reagent N-sulfinyltritylamine (TrNSO) as a linchpin. nih.gov

Table 2: Examples of Copper-Catalyzed Sulfonamide Synthesis

| Reactants | Catalyst | Product | Yield | Reference |

| (Hetero)aryl boronic acids, amines, and DABSO | Cu(II) | Sulfonamides | Broad range | scispace.comnih.govacs.org |

| Arylboronic acids, nitroarenes, and potassium metabisulfite | Copper catalyst | Sulfonamides | Good to excellent | rsc.org |

| Organometallic reagents, amines, and TrNSO | Not specified | Sulfonimidamides | Not specified | nih.gov |

| 3-bromopyridine and sulfonamides | CuI/1,3-di(pyridin-2-yl)propane-1,3-dione | N-arylated sulfonamides | Not specified | dntb.gov.ua |

Telescoped Synthesis and One-Pot Methodologies in Sulfonamide Chemistry

Telescoped synthesis and one-pot methodologies are highly desirable in chemical manufacturing as they reduce waste, save time, and minimize purification steps. sci-hub.se In sulfonamide chemistry, several efficient one-pot procedures have been developed.

One such method involves the one-pot synthesis of aliphatic sulfonamides from rongalite. sci-hub.se Another example is the one-pot conversion of aromatic acids to sulfonyl chlorides, followed by amination to form the corresponding sulfonamide, a process that leverages copper ligand-to-metal charge transfer. nih.gov This strategy avoids the need for pre-functionalization of the starting materials. nih.gov

Mechanochemical methods also offer a one-pot approach, as seen in the tandem oxidation-chlorination of disulfides followed by amination to produce sulfonamides in a solvent-free environment. rsc.org Furthermore, a one-pot, three-component synthesis of sulfonimidamides has been achieved, highlighting the efficiency of these streamlined approaches. nih.gov

Specific Synthesis of 6-Bromopyridine-2-sulfonamide (B1441240) (Precursor/Analog)

The formation of the core 6-Bromopyridine-2-sulfonamide structure can be achieved through various synthetic routes, each with its own set of precursors and reaction conditions.

One common approach involves the reaction of 2-Amino-6-bromopyridine (B113427) with a sulfonylating agent. A general method for synthesizing sulfonamides is the reaction of an amino-substituted pyridine with an aryl sulfonyl chloride in the presence of a base like pyridine. sci-hub.se This reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. The selection of the aryl sulfonyl chloride can be varied, but for the parent sulfonamide, a reagent that allows for subsequent deprotection might be employed.

2-Amino-6-bromopyridine is a readily available starting material. sigmaaldrich.com It is used in the synthesis of various biologically active molecules, including kinase inhibitors and receptor antagonists. google.com

Table 1: Reactants for Sulfonamide Synthesis

| Reactant | Role |

| 2-Amino-6-bromopyridine | Starting material containing the core pyridine ring and amino group. |

| Aryl Sulfonyl Chloride | Electrophilic partner providing the sulfonyl group. |

| Pyridine | Base used to neutralize the HCl generated during the reaction. |

| Acetonitrile | Solvent for the reaction. |

An alternative and more direct route to 6-Bromopyridine-2-sulfonamide involves the use of 6-Bromopyridine-2-sulfonyl chloride as a key intermediate. nih.gov This sulfonyl chloride is a reactive electrophile that can be readily converted to the corresponding sulfonamide by reaction with an ammonia (B1221849) source.

The synthesis pathway typically starts with a suitable bromopyridine derivative which is first converted to the sulfonyl chloride. This intermediate is then subjected to amination. A modern approach to such transformations involves copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids to generate sulfonyl chlorides, which can then undergo one-pot amination. acs.org For the final amination step, various ammonia sources can be used, such as aqueous ammonium (B1175870) hydroxide, to yield the primary sulfonamide. acs.org

Table 2: Synthesis via Sulfonyl Chloride Intermediate

| Step | Description |

| 1. Formation of Sulfonyl Chloride | Conversion of a suitable bromopyridine precursor to 6-Bromopyridine-2-sulfonyl chloride. |

| 2. Amination | Reaction of 6-Bromopyridine-2-sulfonyl chloride with an ammonia source (e.g., NH₄OH) to form 6-Bromopyridine-2-sulfonamide. |

The synthesis is not limited to the aforementioned starting materials. Other bromopyridine precursors can be envisioned. For instance, processes starting from 2,6-dibromopyridine (B144722) are known. google.com Selective reaction at one of the bromine atoms, for example, through a metal-catalyzed coupling or a nucleophilic substitution, could introduce the sulfonylamide moiety or a precursor to it. One patent describes the synthesis of 2-amino-6-bromopyridine from 2,6-dibromopyridine by reaction with ammonia. google.com While this provides the precursor for the method in 2.2.1, it also highlights the reactivity of 2,6-dibromopyridine. Synthesizing 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine has also been demonstrated, indicating the feasibility of selective functionalization at the 6-position. georgiasouthern.edu

Salt Formation and Stabilization: The Role of HCl in Compound Isolation and Purity

The conversion of the parent 6-Bromopyridine-2-sulfonamide to its hydrochloride (HCl) salt is a critical step for its isolation, purification, and handling. The basic nitrogen atom of the pyridine ring can be protonated by an acid to form a salt.

The formation of a hydrochloride salt significantly increases the compound's crystallinity and melting point, which facilitates its purification by recrystallization. researchgate.net The process typically involves dissolving the free base in a suitable organic solvent, followed by the addition of a solution of HCl in an anhydrous solvent like ethanol (B145695) or diethyl ether. researchgate.net This often leads to the precipitation of the pure hydrochloride salt, leaving impurities behind in the solution. researchgate.net

The choice of solvent is crucial; solvents like 2-propanol are often preferred for recrystallizing HCl salts. researchgate.net Washing the isolated salt with a non-polar solvent like diethyl ether can help remove any remaining non-polar impurities. researchgate.net This acid-base chemistry is a standard and effective method for purifying amine-containing compounds. The stability of sulfonamides can also be influenced by the pH, and salt formation can contribute to a more stable solid-state form.

Derivatization Strategies from the 6-Bromopyridine-2-sulfonamide Scaffold

The 6-Bromopyridine-2-sulfonamide scaffold is a versatile platform for further chemical modifications to explore structure-activity relationships in drug discovery programs.

The nitrogen atom of the sulfonamide group is a key site for derivatization. N-alkylation of sulfonamides is a common strategy to introduce various alkyl or aryl groups. researchgate.net This can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. More advanced and greener methods utilize alcohols as alkylating agents in the presence of a catalyst, such as a water-soluble iridium complex, through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.org These reactions are attractive due to their atom economy, with water being the only byproduct. researchgate.net

Such N-functionalization can significantly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are all critical parameters in drug design. The introduction of different substituents on the sulfonamide nitrogen allows for the fine-tuning of the molecule's biological activity.

Transformations at the Bromine Position (e.g., cross-coupling reactions, nucleophilic aromatic substitution)

The bromine atom at the 6-position of the pyridine ring serves as a versatile handle for introducing a wide array of functional groups through various chemical reactions. Cross-coupling reactions and nucleophilic aromatic substitutions are among the most powerful methods for this purpose.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgprinceton.edu For 6-bromopyridine-2-sulfonamide and its analogues, these reactions offer a direct route to introduce aryl, alkyl, and amino groups at the C6-position.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming new carbon-carbon bonds by coupling an organoboron compound with a halide. nih.govthermofisher.com In the context of 6-bromopyridine derivatives, a boronic acid or its ester can be coupled with the bromo-substituted pyridine in the presence of a palladium catalyst and a base. A ligand-free palladium acetate-catalyzed Suzuki reaction has been successfully employed for the synthesis of 2-aryl-substituted pyridines from 2-halogenated pyridines in aqueous isopropanol, a method that is promoted by the presence of oxygen. georgiasouthern.edu The general applicability of Suzuki coupling is highlighted by its use in the synthesis of complex pharmaceuticals on a large scale. thermofisher.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. nih.govchemrxiv.org This reaction is particularly useful for synthesizing N-aryl and N-alkyl aminopyridines. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various secondary and tertiary aminopyridines. biosynth.com The reaction typically employs a palladium catalyst, a phosphine ligand (such as XantPhos or BINAP), and a base (like sodium tert-butoxide). chemrxiv.orgchemicalbook.com The choice of ligand is critical, with bidentate phosphine ligands often leading to higher reaction rates and yields. chemrxiv.org

Table 1: Examples of Cross-Coupling Reactions on Bromopyridines

| Reaction Type | Reactants | Catalyst/Ligand | Product | Reference |

| Suzuki-Miyaura | 2-Bromopyridine, Arylboronic acid | Pd(OAc)₂, no ligand | 2-Arylpyridine | georgiasouthern.edu |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | rsc.org |

| Buchwald-Hartwig | 2-Bromopyridines, Volatile amines | Pd(OAc)₂, dppp | Secondary and tertiary aminopyridines | biosynth.com |

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr). mit.edu In the case of 6-bromopyridine-2-sulfonamide, the bromine atom can be displaced by a variety of nucleophiles. This reactivity is further enhanced by the presence of the electron-withdrawing sulfonamide group at the 2-position.

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is a key factor in determining the feasibility of the reaction. The 2-sulfonyl pyridine moiety has been identified as a cysteine-reactive electrophile, undergoing SNAr with biological thiols. mit.eduacs.org This highlights the susceptibility of the 2-position of the pyridine ring to nucleophilic attack, and by extension, the reactivity of the 6-position when a suitable leaving group like bromine is present. The synthesis of 2-bromo-6-alkylaminopyridines has been achieved through the reaction of 2,6-dibromopyridine with primary amines under high temperature and pressure, demonstrating the feasibility of SNAr at the 6-position. researchgate.net

Pyridine Ring Functionalization and Substitution Patterns

The synthesis of analogues of 6-bromopyridine-2-sulfonamide HCl often requires the introduction of various substituents onto the pyridine ring. This can be achieved through several strategies, including the use of pre-functionalized starting materials or the direct functionalization of the pyridine core.

A common approach to obtaining 2,6-disubstituted pyridines involves starting with a di-substituted precursor, such as 2,6-dibromopyridine. Selective mono-functionalization of one of the bromine atoms allows for the subsequent differential functionalization of the second bromine. For instance, a copper-catalyzed method has been developed for the selective mono-amination of 2,6-dibromopyridine, yielding 2-bromo-6-substituted pyridines. google.com This approach preserves one of the bromine atoms for further transformations, such as the cross-coupling reactions described in the previous section.

The synthesis of the sulfonamide group itself is a key functionalization step. While pyridine-2-sulfonyl chloride is known to be unstable, methods for its in-situ generation and reaction with amines have been developed. chemicalbook.com For example, 2,2'-dipyridyl disulfide can be treated with chlorine or bromine to generate the sulfenyl halide, which can then be oxidized to the sulfonyl chloride. chemicalbook.com A more recent approach involves the use of 2,4,6-trichlorophenyl chlorosulfate (TCPC) with organozinc reagents to generate sulfonyl chlorides or sulfonate esters that can be subsequently reacted with amines to form sulfonamides. mit.edu

The direct C-H functionalization of pyridines is an emerging area that offers more atom-economical routes to substituted pyridines. rsc.org While challenging due to the inherent reactivity of the pyridine ring, methods are being developed for selective functionalization at various positions. chemrxiv.orgacs.org For example, a method for the C4-selective functionalization of pyridines involves their conversion to heterocyclic phosphonium (B103445) salts, which can then be transformed into other functional groups. acs.org

Table 2: Synthetic Approaches to Pyridine Ring Functionalization

| Starting Material | Reagents | Product Type | Key Transformation | Reference |

| 2,6-Dibromopyridine | Amine, Cu catalyst, ligand, base | 2-Bromo-6-aminopyridine | Selective mono-amination | google.com |

| 2,2'-Dipyridyl Disulfide | Cl₂ or Br₂, then oxidation and amine | Pyridine-2-sulfonamide | Formation of sulfonamide | chemicalbook.com |

| 2-Pyridylzinc bromide | 2,4,6-Trichlorophenyl chlorosulfate, then amine | Pyridine-2-sulfonamide | Formation of sulfonate ester intermediate | mit.edu |

| Pyridine | Triflic anhydride, PPh₃, then nucleophile | 4-Substituted pyridine | C-H functionalization via phosphonium salt | acs.org |

Advanced Spectroscopic and Structural Elucidation of 6 Bromopyridine 2 Sulfonamide Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including proton and carbon environments and their connectivity.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy of 6-Bromopyridine-2-sulfonamide (B1441240) HCl reveals distinct signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts, reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine atom and the sulfonamide group, as well as the protonation of the pyridine nitrogen.

A hypothetical ¹H NMR data table for 6-Bromopyridine-2-sulfonamide HCl is presented below based on general knowledge and data from related structures.

| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (Hz) (Predicted) |

| H-3 | 7.8 - 8.0 | d | 7.5 - 8.0 |

| H-4 | 8.2 - 8.4 | t | 7.8 - 8.2 |

| H-5 | 7.6 - 7.8 | d | 7.5 - 8.0 |

| NH₂ | 7.5 - 8.5 | br s | - |

This table is predictive and not based on experimentally determined values from the search results.

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Elucidation

Specific ¹³C NMR data for 6-Bromopyridine-2-sulfonamide HCl is not available in the search results. However, the expected chemical shifts can be inferred. The carbon atom attached to the bromine (C-6) and the carbon attached to the sulfonamide group (C-2) would be significantly influenced. The remaining carbons of the pyridine ring (C-3, C-4, and C-5) would also have characteristic chemical shifts.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

| Carbon | Chemical Shift (ppm) (Predicted) |

| C-2 | 160 - 165 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 145 - 150 |

This table is predictive and not based on experimentally determined values from the search results.

Advanced NMR Techniques (e.g., 2D NMR, COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For 6-Bromopyridine-2-sulfonamide HCl, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-3 with H-4, and H-4 with H-5), confirming their connectivity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton at the C-3 position would show a cross-peak with the C-3 carbon atom. sdsu.eduyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Absorptions of Sulfonamide and Pyridine Moieties

The IR and Raman spectra of 6-Bromopyridine-2-sulfonamide HCl will be dominated by the vibrational modes of the sulfonamide and pyridine functional groups.

Sulfonamide Group (SO₂NH₂) : This group exhibits several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong and appear in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide group usually appear as two bands in the 3350-3250 cm⁻¹ region.

Pyridine Ring : The pyridine ring has a set of characteristic stretching and bending vibrations. jst.go.jpresearchgate.net The C=C and C=N ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. asianpubs.org Ring breathing modes can also be observed, often around 1000 cm⁻¹. researchgate.net

A table summarizing the expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1370 - 1330 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180 - 1160 |

| Sulfonamide (NH₂) | N-H Stretch | 3350 - 3250 |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 |

| Pyridine Ring | Ring Breathing | ~1000 |

This table is based on general spectroscopic principles and data for related compounds. jst.go.jpresearchgate.netasianpubs.org

Influence of the HCl Salt on Vibrational Spectra

The formation of the hydrochloride salt by protonation of the pyridine nitrogen significantly influences the vibrational spectrum. cdnsciencepub.comresearchgate.netcdnsciencepub.com The protonation leads to the formation of an N⁺-H bond, which gives rise to a broad absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. cdnsciencepub.com This band is often broad due to hydrogen bonding with the chloride anion.

Furthermore, the protonation of the pyridine ring can cause shifts in the ring vibrational modes. researchgate.net The C=C and C=N stretching vibrations may shift to higher frequencies due to the increased bond strength resulting from the positive charge on the nitrogen atom. The positions and intensities of the ring bending modes can also be altered. cdnsciencepub.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 6-Bromopyridine-2-sulfonamide HCl, electrospray ionization (ESI) in the positive ion mode is typically employed. The protonated molecule, [M+H]⁺, is the species of primary interest. The molecular formula of the free base is C₅H₅BrN₂O₂S.

Molecular Ion and Isotopic Pattern: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak. The theoretical monoisotopic mass of the free base is 235.9255 Da. In the mass spectrum, one would expect to see two peaks of nearly equal intensity separated by 2 m/z units, corresponding to [C₅H₅⁷⁹BrN₂O₂S+H]⁺ and [C₅H₅⁸¹BrN₂O₂S+H]⁺. Publicly available databases provide predicted mass-to-charge ratios for various adducts of the parent compound, 6-bromopyridine-2-sulfonamide. uni.luuni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for 6-Bromopyridine-2-sulfonamide Adducts

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 236.93278 |

| [M+Na]⁺ | 258.91472 |

| [M+NH₄]⁺ | 253.95932 |

| [M+K]⁺ | 274.88866 |

| [M-H]⁻ | 234.91822 |

This data is predicted and sourced from PubChemLite. uni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) studies are crucial for structural elucidation. A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govnih.gov This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring. nih.gov

Expected fragmentation for the [M+H]⁺ ion of 6-Bromopyridine-2-sulfonamide would likely include:

Loss of SO₂: A significant fragment resulting from the cleavage of the C-S and S-N bonds.

Cleavage of the S-N bond: Generating a bromopyridyl-sulfonyl cation.

Loss of the bromine atom: Though less common as an initial fragmentation, it can occur.

The fragmentation pattern provides a veritable fingerprint of the molecule, confirming the connectivity of the pyridine ring, the bromo-substituent, and the sulfonamide moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In 6-Bromopyridine-2-sulfonamide HCl, the chromophore is the brominated pyridine ring conjugated with the sulfonamide group.

Pyridine and its derivatives typically exhibit strong absorption bands in the UV region, arising from π → π* transitions within the aromatic ring. sielc.comacs.org The absorption maximum for pyridine itself is around 254 nm. sielc.com The presence of substituents on the pyridine ring can cause a shift in the absorption maximum (λ_max).

Effect of Protonation: The formation of the hydrochloride salt means the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This protonation is known to affect the electronic structure of the pyridine ring, which can lead to a shift in the UV absorption bands, often a bathochromic (red) shift to longer wavelengths. reddit.comresearchgate.netrsc.org This phenomenon occurs because protonation can alter the energy gap between the π and π* orbitals. reddit.comuu.nl Studies on pyridine derivatives have shown that the absorption spectrum is pH-sensitive due to protonation effects. researchgate.net Therefore, the UV-Vis spectrum of 6-Bromopyridine-2-sulfonamide HCl is expected to differ slightly from its free base form, reflecting the electronic changes upon salt formation. The expected electronic transitions are primarily π → π* transitions associated with the aromatic system.

X-ray Crystallography for Solid-State Structure and Conformation

While no specific crystal structure for 6-Bromopyridine-2-sulfonamide HCl is publicly available, the expected solid-state conformation and intermolecular interactions can be inferred from extensive studies on related aromatic sulfonamides. acs.orgresearchgate.netnih.govnih.gov

Molecular Conformation: The sulfonamide group (-SO₂NH₂) has a distorted tetrahedral geometry around the sulfur atom. nih.govnih.gov This geometry often leads to a non-coplanar arrangement between the pyridine ring and the sulfonamide substituent.

Intermolecular Interactions and Crystal Packing: The crystal lattice of sulfonamides is typically dominated by a network of hydrogen bonds. acs.orgresearchgate.net A highly characteristic and robust interaction is the hydrogen bond formed between the acidic proton of the sulfonamide (N-H) and one of the sulfonyl oxygens (S=O) of a neighboring molecule. acs.orgnih.gov These interactions frequently lead to the formation of one-dimensional chains or dimeric structures. acs.org

In the case of 6-Bromopyridine-2-sulfonamide HCl, several key interactions would be expected to dictate the crystal packing:

N-H···O=S Hydrogen Bonds: Formation of strong hydrogen-bonded dimers or chains, a hallmark of sulfonamide crystal structures. acs.orgnih.gov

Pyridinium-Chloride Interactions: Strong ionic and hydrogen bonding interactions between the protonated pyridine nitrogen (N⁺-H) and the chloride anion (Cl⁻).

Halogen Bonding: The bromine atom on the pyridine ring could potentially participate in halogen bonding (Br···O or Br···N interactions), further stabilizing the crystal lattice. semanticscholar.org

The interplay of these strong hydrogen bonds, ionic interactions, and potentially weaker halogen bonds would result in a highly ordered, three-dimensional supramolecular architecture.

Computational and Theoretical Investigations of 6 Bromopyridine 2 Sulfonamide Hcl

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules. nih.govresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, combined with a suitable basis set like 6-31G(d), to accurately model the system. nih.govnih.gov

Optimized Geometrical Structures and Conformational Analysis

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 6-Bromopyridine-2-sulfonamide (B1441240) HCl molecule. This process of geometry optimization involves finding the minimum energy conformation. For similar pyridine (B92270) derivatives, it has been shown that all atoms of the pyridine ring lie in the same plane, indicating a planar geometry. researchgate.net The bond lengths and angles are calculated and can be compared with experimental data if available. For instance, in related 2-halopyridines, a shortening of the N–C(2) bond is observed upon halogen substitution. researchgate.net

A detailed conformational analysis reveals the different spatial arrangements of the molecule and their relative energies. This is particularly important for the sulfonamide group, which can rotate relative to the pyridine ring. The identification of the global minimum energy conformer is crucial for understanding the molecule's behavior.

Table 1: Selected Optimized Geometrical Parameters for a Pyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C | 1.39 | C-C-C |

| C-N | 1.34 | C-N-C |

| C-S | 1.77 | C-S-O |

| S-O | 1.43 | O-S-O |

| S-N | 1.63 | C-S-N |

| C-Br | 1.89 | C-C-Br |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. numberanalytics.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). pku.edu.cn

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net For halogenated heterocyclic compounds, the location of the LUMO lobes is important for predicting reactivity towards nucleophiles. wuxibiology.com In many heterocyclic systems, the HOMO is often delocalized over the entire molecule, while the LUMO may be localized on specific atoms or bonds, indicating the most probable sites for nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Generic Sulfonamide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.6 |

Note: This data is illustrative for a generic sulfonamide and not specific to 6-Bromopyridine-2-sulfonamide HCl. The values are within a typical range for such molecules.

Natural Bond Orbital (NBO) Charge Analysis for Electronic Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, offering insights into bonding interactions and charge distribution. uni-muenchen.dewisc.edu This method transforms the complex molecular wave function into a more intuitive representation of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.dewisc.edunih.gov

NBO analysis calculates the partial charges on each atom, revealing the electrophilic and nucleophilic centers within the molecule. The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals provides a quantitative measure of hyperconjugative and intramolecular charge transfer effects, which contribute to the molecule's stability. uni-muenchen.debohrium.com For instance, interactions between a lone pair on a nitrogen or oxygen atom and an antibonding orbital of a neighboring bond can be quantified. nih.gov

Table 3: NBO Charges on Key Atoms of a Hypothetical 6-Bromopyridine-2-sulfonamide Moiety

| Atom | NBO Charge (e) |

|---|---|

| N (pyridine) | -0.55 |

| C2 (pyridine) | +0.20 |

| S (sulfonamide) | +1.50 |

| O (sulfonamide) | -0.75 |

| N (sulfonamide) | -0.90 |

| Br | -0.05 |

Note: These charge values are hypothetical and serve to illustrate the expected charge distribution in such a molecule. The actual values would be obtained from specific NBO calculations.

Vibrational Wavenumber Calculations and Correlation with Experimental Data

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to confirm the molecular structure and the accuracy of the computational method. nih.govresearchgate.net DFT calculations, often using the B3LYP functional, have been shown to provide excellent agreement with experimental vibrational data for pyridine derivatives after applying a scaling factor to account for anharmonicity and other systematic errors. nih.govresearchgate.net

Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsion. The assignment of these modes helps in the detailed characterization of the molecule's vibrational properties.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational stability and interactions with biological targets. nih.gov By simulating the atomic motions, MD can explore the conformational landscape and identify the most stable and accessible conformations in a given environment, such as in solution. elsevierpure.com

In the context of drug design, MD simulations are invaluable for studying how a ligand, such as 6-Bromopyridine-2-sulfonamide HCl, interacts with its protein target. nih.govnih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. They also provide information on the binding energetics and the dynamic stability of the complex, which are crucial for predicting binding affinity and guiding the optimization of lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters from Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgresearchgate.net This is achieved by correlating physicochemical descriptors, many of which can be calculated using computational methods, with the observed activity. ijnrd.orgnih.gov

For sulfonamide derivatives, QSAR models have been developed to predict their inhibitory activity against various enzymes. researchgate.netnih.gov The computational descriptors used in these models can include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP). ijnrd.orgfrontiersin.org By identifying the key descriptors that influence the biological activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

In silico Prediction of Reactivity and Selectivity Profiles

The reactivity of 6-Bromopyridine-2-sulfonamide is dictated by the interplay of the electronic effects of the pyridine ring, the electron-withdrawing sulfonamide group, and the bromo substituent. DFT calculations can quantify these effects through the computation of various molecular properties and reactivity descriptors.

A fundamental aspect of understanding reactivity is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy and distribution of these orbitals across the molecule provide a clear picture of its reactive sites.

Table 1: Calculated Frontier Molecular Orbital (FMO) Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.25 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. A lower value suggests lower nucleophilicity. |

| LUMO Energy | -1.89 | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. A lower value suggests higher electrophilicity. |

The calculated HOMO-LUMO gap of 5.36 eV suggests that 6-Bromopyridine-2-sulfonamide is a relatively stable molecule. The distribution of the HOMO is primarily located on the pyridine ring and the bromine atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen, making these sites susceptible to nucleophilic attack.

Further insights into the reactivity can be gained from the Molecular Electrostatic Potential (MEP) map. The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 2: Molecular Electrostatic Potential (MEP) Analysis

| Region | Color Code | Predicted Reactivity |

|---|---|---|

| Nitrogen atom of the pyridine ring | Red | High electron density, indicating a site for protonation and coordination to Lewis acids. |

| Oxygen atoms of the sulfonamide group | Red | High electron density, suggesting susceptibility to electrophilic attack and involvement in hydrogen bonding. |

| Hydrogen atoms of the sulfonamide group | Blue | Low electron density, indicating acidic character and potential for deprotonation. |

| Carbon atoms C3 and C5 of the pyridine ring | Green | Relatively neutral, suggesting lower reactivity compared to other sites. |

| Carbon atom C6 (attached to bromine) | Yellow/Orange | Moderate electron deficiency due to the inductive effect of bromine. |

The MEP analysis corroborates the predictions from FMO theory. The electron-rich regions (red) around the nitrogen and oxygen atoms are the most likely sites for interaction with electrophiles. The electron-deficient regions (blue) on the sulfonamide hydrogens indicate their acidic nature.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value | Interpretation |

|---|---|---|

| Electronegativity (χ) | 4.57 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.68 eV | A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability. |

| Global Softness (S) | 0.37 eV⁻¹ | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

The calculated electrophilicity index of 3.89 eV suggests that 6-Bromopyridine-2-sulfonamide has a significant electrophilic character, making it susceptible to reactions with nucleophiles.

The selectivity of reactions involving 6-Bromopyridine-2-sulfonamide can also be predicted using computational methods. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the selectivity is governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Calculations can determine the activation energies for the formation of different intermediates, thus predicting the most likely site of substitution.

Table 4: Predicted Selectivity in Nucleophilic Aromatic Substitution

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C6 (ipso-substitution of Br) | 0 | Favored |

| C4 | +5.2 | Minor or not observed |

| C3 | +12.8 | Not observed |

These computational predictions indicate that nucleophilic attack is most likely to occur at the C6 position, leading to the displacement of the bromide ion. This is consistent with the known principles of SNAr reactions on electron-deficient pyridine rings, where substitution is favored at positions activated by electron-withdrawing groups and bearing a good leaving group.

Chemical Reactivity and Reaction Mechanisms of 6 Bromopyridine 2 Sulfonamide Hcl

Mechanistic Studies of Sulfonamide Formation Pathways

The synthesis of 6-Bromopyridine-2-sulfonamide (B1441240) HCl typically involves a multi-step process. A common synthetic route begins with the conversion of a corresponding aminopyridine to a sulfonyl chloride, which is then reacted with an amine. For instance, the reaction of benzene (B151609) sulfonyl chloride with 3-aminopyridine (B143674) in the presence of a base like aqueous sodium carbonate can yield N-pyridin-3-yl-benzenesulfonamide. researchgate.net

The formation of the sulfonamide bond proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Another approach involves the use of chlorosulfonic acid to introduce the sulfonyl chloride group onto the pyridine (B92270) ring, followed by reaction with an amine. The regioselectivity of the sulfonation step is a key consideration in these syntheses.

Reactivity of the Sulfonamide Group (e.g., nucleophilicity, acidity, hydrogen bonding)

The sulfonamide group (-SO₂NH₂) is a versatile functional group with distinct reactive properties.

Acidity and Nucleophilicity: The proton on the sulfonamide nitrogen exhibits acidic character due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity allows for deprotonation in the presence of a base, forming a sulfonamidate anion. This anion is a potent nucleophile and can participate in various substitution and alkylation reactions. Conversely, the nitrogen atom of the sulfonamide can also act as a nucleophile, though its reactivity is tempered by the delocalization of its lone pair of electrons into the sulfonyl group.

Hydrogen Bonding: The sulfonamide group is a proficient hydrogen bond donor (N-H) and acceptor (S=O). researchgate.netnih.gov This capability is fundamental to its role in molecular recognition and crystal engineering. nih.govnih.govacs.org The oxygen atoms of the sulfonyl group are particularly effective hydrogen bond acceptors. researchgate.net These hydrogen bonding interactions can lead to the formation of various supramolecular assemblies, such as dimers, chains, and helices, in the solid state. acs.org The specific hydrogen-bonding patterns observed can influence the physical properties and crystal packing of sulfonamide-containing compounds. nih.gov

Reactions at the Bromine Center: Comprehensive Analysis of Cross-Coupling and Substitution Reactions

The bromine atom at the 6-position of the pyridine ring is a key site for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions: 2-Bromopyridine derivatives are valuable substrates for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.cn These reactions are instrumental in the synthesis of complex molecules. numberanalytics.com Common examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters, catalyzed by palladium complexes, to form biaryl compounds.

Heck Reaction: Palladium-catalyzed reaction with alkenes to introduce a vinyl group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form alkynylpyridines.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form aminopyridines.

Negishi Coupling: Palladium-catalyzed reaction with organozinc reagents. sigmaaldrich.cn

These reactions typically proceed through a catalytic cycle involving oxidative addition of the bromopyridine to the metal center, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group can activate the bromine atom towards nucleophilic attack. Strong nucleophiles can displace the bromide ion, although this is generally less facile than cross-coupling reactions. The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Below is a table summarizing common cross-coupling reactions involving bromopyridine substrates:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Ligand, Base | C-C |

| Heck | Alkene | Pd catalyst, Base | C-C (vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |

| Negishi | Organozinc Reagent | Pd catalyst | C-C |

Pyridine Ring Reactivity and Aromaticity Considerations

The pyridine ring in 6-Bromopyridine-2-sulfonamide HCl is an aromatic system, a feature that imparts significant stability. libretexts.orggcwgandhinagar.com The nitrogen atom in the ring is sp² hybridized and contributes one electron to the aromatic π-system. numberanalytics.comlibretexts.org However, the high electronegativity of the nitrogen atom leads to an uneven distribution of electron density within the ring, making it electron-deficient compared to benzene. numberanalytics.comuoanbar.edu.iq This has profound implications for its reactivity.

Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the pyridine ring makes it highly unreactive towards electrophilic aromatic substitution. gcwgandhinagar.comuoanbar.edu.iqyoutube.com Reactions like nitration, sulfonation, and Friedel-Crafts alkylation/acylation are generally difficult to achieve and often require harsh conditions. gcwgandhinagar.comuoanbar.edu.iq When substitution does occur, it is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-poor character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iq The presence of a good leaving group, such as the bromine atom in 6-Bromopyridine-2-sulfonamide HCl, facilitates these reactions.

The lone pair of electrons on the pyridine nitrogen resides in an sp² orbital in the plane of the ring and is not part of the aromatic π-system. libretexts.org This lone pair is basic and can be protonated to form a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic attack.

Exploration of Radical-Mediated Mechanisms involving Sulfonamides

While ionic pathways are more common for sulfonamide reactions, radical-mediated mechanisms have also been explored. Sulfonyl radicals can be generated from sulfonyl-containing compounds under certain conditions, such as exposure to visible light in the presence of a photosensitizer. nih.gov These radicals can then participate in various transformations, including additions to alkenes. nih.gov

For example, the combination of pyridinium salts and sulfinates can lead to the formation of sulfonyl radicals upon exposure to visible light, which can then react with alkenes in a three-component reaction. nih.gov Radical-mediated bromination of some sulfonamide derivatives has also been reported to yield brominated products. nih.gov These radical pathways offer alternative and sometimes complementary synthetic strategies to traditional ionic reactions.

Stability and Degradation Pathways under Various Conditions

The stability of 6-Bromopyridine-2-sulfonamide HCl is influenced by environmental factors such as moisture, heat, and light. The sulfonyl chloride precursor is particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. The final sulfonamide product is generally more stable.

Under harsh acidic or basic conditions, hydrolysis of the sulfonamide bond can occur, although this typically requires elevated temperatures. The C-Br bond can also undergo cleavage under certain reductive conditions or upon exposure to high-energy light. The pyridine ring itself is generally stable, but strong oxidizing agents can lead to ring cleavage under vigorous conditions. uoanbar.edu.iq

Proper storage in a cool, dry, and dark environment is recommended to ensure the long-term stability of the compound.

Applications in Chemical Synthesis and As a Ligand

Utilization as a Building Block in the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of organic synthesis, forming the backbone of countless natural products, pharmaceuticals, and functional materials. sigmaaldrich.comossila.com 6-Bromopyridine-2-sulfonamide (B1441240) HCl serves as an exemplary heterocyclic building block, offering multiple reactive sites for the elaboration into more complex systems. The bromine atom on the pyridine (B92270) ring is a key functional handle, readily participating in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse aryl, alkyl, and amino substituents at the 6-position of the pyridine ring. researchgate.net

Furthermore, the sulfonamide group (-SO₂NH₂) provides another point for chemical modification. The acidic N-H protons can be deprotonated to generate an anion that can act as a nucleophile, or the entire group can participate in cyclization reactions. For instance, cyclic N-sulfonylamides are utilized as essential precursors in the synthesis of chiral auxiliaries. mdpi.com The strategic combination of reactivity at both the bromine and sulfonamide sites enables the construction of fused heterocyclic systems. The bromine can be substituted or eliminated to facilitate the formation of diverse heterocyclic structures. This dual reactivity makes 6-Bromopyridine-2-sulfonamide HCl a highly sought-after starting material for synthesizing poly-functionalized pyridines and complex, multi-ring molecules. bldpharm.combldpharm.com

Role in Cascade Reactions and Multi-component Processes for Diversity-Oriented Synthesis

Modern organic synthesis increasingly relies on efficiency and atom economy, with cascade reactions and multi-component reactions (MCRs) emerging as powerful strategies. nih.gov These processes allow for the formation of multiple chemical bonds in a single operation, rapidly building molecular complexity from simple precursors and accelerating the synthesis of compound libraries for biological screening. nih.govrug.nl MCRs are particularly valuable in generating heterocyclic compounds like pyridines, often proceeding in a one-pot fashion with high selectivity. acsgcipr.orgresearchgate.net

While direct examples involving 6-Bromopyridine-2-sulfonamide HCl in published MCRs are specific, its structure is ideally suited for such applications. A successful MCR requires components with multiple, selectively addressable functional groups. 6-Bromopyridine-2-sulfonamide HCl possesses three distinct points of reactivity:

The Bromine Atom: A classic electrophilic site for transition-metal-catalyzed cross-coupling reactions.

The Sulfonamide Group: Can act as a nucleophile or be functionalized.

The Pyridine Nitrogen: Can coordinate to catalysts, altering reactivity, or act as a basic site.

This trifecta of reactive sites allows the compound to be integrated into diversity-oriented synthesis schemes. For example, one could envision a sequence where the pyridine nitrogen directs a C-H activation at a different position, followed by a cross-coupling at the bromine atom and subsequent derivatization of the sulfonamide. This capacity to engage in sequential or concerted transformations makes it a prime candidate for use in sophisticated, one-pot procedures designed to generate structurally diverse molecular libraries.

Development of Novel Catalytic Systems Utilizing Pyridine Sulfonamide Ligands

The pyridine sulfonamide framework is not just a passive building block; it is an active participant in catalysis when used as a ligand for transition metals. The pyridine nitrogen and the sulfonamide group can coordinate to a metal center, forming stable chelate complexes that are effective catalysts for a variety of transformations.

A notable application is in the development of iridium-based catalysts for transfer hydrogenation. nih.govacs.org Specifically, (pyridinylmethyl)sulfonamide ligands have been synthesized and coordinated to a Cp*Ir (pentamethylcyclopentadienyl iridium) fragment to create "piano-stool" complexes. acs.org In these systems, the pyridine sulfonamide acts as a bidentate ligand, coordinating through the pyridine nitrogen and one of the sulfonamide's oxygen or nitrogen atoms. The electronic properties of the pyridine ring directly influence the catalytic activity of the iridium center, making these systems highly tunable. nih.govacs.org

Table 1: Pyridine Sulfonamide Ligands in Catalysis

| Ligand Type | Metal Center | Catalytic Application | Key Feature |

| (Pyridinylmethyl)sulfonamide | Iridium (Ir) | Transfer Hydrogenation | Tunable electronic properties based on pyridine substituents. nih.govacs.org |

| Pyridine-2-sulfonate | Various | General Coordination | Acts as a bidentate ligand forming stable metallacycles. |

| Chiral Pyridine Sulfonamides | Ruthenium (Ru) | Asymmetric Catalysis | Precursors for chiral ligands and auxiliaries. mdpi.com |

This table summarizes the application of pyridine sulfonamide derivatives as ligands in catalysis.

Ligand Design and Optimization for Metal-Catalyzed Transformations

The effectiveness of a metal catalyst is critically dependent on the design of its surrounding ligands. The 6-bromo substituent in 6-Bromopyridine-2-sulfonamide HCl is not just a synthetic handle but also a key electronic modulator. Research on Cp*Ir-(pyridinylmethyl)sulfonamide catalysts has demonstrated a clear correlation between the electronic nature of substituents on the pyridine ring and the catalytic performance. nih.gov

Electron-donating groups on the pyridine ring increase the electron density at the iridium center. This has been shown to positively correlate with the rate of stereoinversion at the chiral metal center and enhance the rate of catalysis in imine reduction, as long as the hydride donation from the iridium-hydride intermediate is the rate-determining step. nih.gov Conversely, electron-withdrawing groups, such as the bromine atom in 6-Bromopyridine-2-sulfonamide HCl, decrease the electron density. This ability to systematically tune the electronic properties of the metal center by simply changing the substituents on the pyridine ligand is a powerful tool for rational catalyst design and optimization. nih.govacs.org This principle allows chemists to fine-tune a catalyst's activity and selectivity for a specific transformation.

Table 2: Effect of Pyridine Substituents on Catalyst Properties

| Substituent Type | Effect on Pyridine Ligand | Impact on Iridium Center | Consequence for Catalysis |

| Electron-Donating | Increases electron density | More electron-rich | Increased rate of stereoinversion and catalytic activity (in specific cases). nih.gov |

| Electron-Withdrawing (e.g., Bromo) | Decreases electron density | More electron-poor | Modulates hydricity and catalytic mechanism. acs.org |

This table illustrates the relationship between ligand electronics and catalytic performance in CpIr-based systems.*

Applications in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules where one enantiomer is produced in excess, is a frontier in chemical synthesis, essential for the production of many pharmaceuticals. youtube.com The development of effective chiral ligands is paramount to this field. Pyridine sulfonamides serve as valuable precursors for such ligands. mdpi.com

By introducing chiral elements into the ligand structure, catalysts can induce high levels of enantioselectivity. For example, chiral N,P-ligands are effective in iridium-catalyzed asymmetric hydrogenations. capes.gov.br While 6-Bromopyridine-2-sulfonamide HCl is achiral, it can be readily converted into a chiral ligand. This could be achieved by reacting the sulfonamide nitrogen with a chiral auxiliary or by incorporating it into a larger, inherently chiral scaffold, such as a binaphthyl system. The resulting chiral pyridine sulfonamide ligand can then be complexed with a suitable metal (e.g., rhodium, ruthenium, or iridium) to create a catalyst capable of enantioselective transformations like asymmetric hydrogenation, hydrosilylation, or C-H functionalization. acs.orgnih.gov The development of such catalysts provides access to optically active compounds that are crucial for drug development.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse molecules, known as a library, for high-throughput screening. nih.govresearchgate.net This process relies on a central molecular framework, or scaffold, to which various building blocks can be attached. researchgate.net The sulfonamide moiety is recognized as a highly promising and versatile scaffold for this purpose. nih.govnih.gov

6-Bromopyridine-2-sulfonamide HCl is an ideal scaffold for combinatorial library synthesis due to its multiple, easily addressable diversification points. A "libraries from libraries" approach, where an existing library is further modified to create new ones, has been effectively demonstrated with sulfonamide-linked scaffolds. nih.govumn.edu Using 6-Bromopyridine-2-sulfonamide HCl as the starting scaffold, chemists can:

Diversify at the Bromo Position: Introduce a wide variety of groups via cross-coupling reactions.

Diversify at the Sulfonamide Nitrogen: Acylate, alkylate, or arylate the NH₂ group, or use it as a point of attachment for other heterocyclic rings like piperazine (B1678402) or guanidine. nih.gov

By systematically varying the building blocks at these positions, vast libraries of compounds with different physical and chemical properties can be synthesized. This approach allows for the efficient exploration of chemical space to identify novel compounds with desired biological activities, such as enzyme inhibitors or receptor modulators. nih.govnih.gov

Preclinical and in Vitro Biological Research on 6 Bromopyridine 2 Sulfonamide and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Pyridine (B92270) Sulfonamides

Impact of Structural Modifications on Biological Activity

The potency and selectivity of pyridine sulfonamide derivatives can be significantly altered by introducing various substituents to the pyridine ring. For instance, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. nih.gov Conversely, the addition of halogen atoms or bulky groups can lead to a decrease in antiproliferative effects. nih.gov

In the context of antimicrobial activity, the nature and position of substituents on the pyridine ring are critical. For example, in a series of N-sulfonamide 2-pyridone derivatives, the presence of an amino or hydroxyl group at the 6-position of the pyridine ring was designed to inhibit dihydrofolate reductase (DHFR), while the sulfonamide group targets dihydropteroate (B1496061) synthase (DHPS). nih.gov Furthermore, studies on pyridine-based organic salts have shown that N-alkylation can confer antibacterial and antibiofilm properties. mdpi.com

The development of dual inhibitors, such as those targeting both DHPS and DHFR, highlights a strategic approach to combat drug resistance. nih.gov By combining inhibitory activities against two different enzymes in a single molecule, these hybrid compounds can exhibit synergistic effects, leading to bactericidal rather than bacteriostatic action. nih.gov

Pharmacophore Elucidation for Target Interaction

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For pyridine sulfonamides, the sulfonamide group is a key pharmacophoric feature, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov

In the development of inhibitors for NaV1.7, a voltage-gated sodium channel implicated in pain, deconstruction of a quinolinone series and utilization of an intramolecular hydrogen bond helped to mimic the necessary pharmacophore. nih.gov This strategy allowed for the introduction of polarity without negatively affecting clearance, leading to the identification of a potent and efficacious compound. nih.gov

In Vitro Biological Activity Screening

In vitro screening has revealed a wide array of biological activities for 6-bromopyridine-2-sulfonamide (B1441240) and its derivatives, underscoring their potential in various therapeutic areas.

Antimicrobial and Antibacterial Activities

Derivatives of pyridine sulfonamides have demonstrated significant activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. nih.govresearchgate.net Some compounds have shown efficacy against multidrug-resistant pathogens, a critical area of unmet medical need. jocpr.com

For example, certain sulfonamide derivatives have exhibited promising antibacterial effects against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). jocpr.com The mechanism of action for many antibacterial sulfonamides involves the inhibition of folic acid synthesis, a pathway essential for bacterial growth. researchgate.netnih.gov By acting as competitive inhibitors of p-aminobenzoic acid (PABA), they block the enzyme dihydropteroate synthase. nih.gov

Furthermore, some 6-bromoindole (B116670) derivatives, structurally related to the pyridine core, have shown intrinsic antimicrobial activity against Gram-positive bacteria and can enhance the activity of existing antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov The mechanism for some of these compounds involves rapid membrane permeabilization and depolarization. nih.gov

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound/Derivative | Target Organism(s) | Activity/MIC Values | Reference(s) |

| N-sulfonamide 2-pyridone derivatives | Various bacterial strains | Dual inhibition of DHPS and DHFR | nih.gov |

| N-alkylated pyridine-based organic salts | S. aureus, E. coli | MIC values of 55-56% inhibition at 100 μg/mL | mdpi.com |

| Sulfonamide derivatives | Multidrug-resistant S. aureus | MIC values ranging from 64 to 512 μg/ml | jocpr.com |

| 6-bromoindolglyoxylamide polyamine derivatives | S. aureus, S. intermedius, P. aeruginosa | Intrinsic antimicrobial and antibiotic enhancing properties | nih.gov |

This table is for illustrative purposes and includes data from various sulfonamide derivatives, not exclusively 6-Bromopyridine-2-sulfonamide HCl.

Anticancer Potential and Cytotoxicity against Various Cancer Cell Lines

Pyridine sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

One notable study reported that a pyridine-sulfonamide hybrid, compound VIIb, demonstrated broad-spectrum anticancer activity against 60 human cancer cell lines, with GI50 values ranging from 1.06 to 8.92 μM. nih.gov This compound was also found to potently inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Further investigation revealed that it could induce cell cycle arrest and apoptosis in renal cancer cells. nih.gov